
4H-1-Benzopyran-4-one, 5-acetyl-7-hydroxy-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetyl-7-hydroxy-2-methyl-4H-chromen-4-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound is characterized by its chromen-4-one core structure, which is a significant scaffold in medicinal chemistry due to its potential therapeutic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-7-hydroxy-2-methyl-4H-chromen-4-one typically involves the Pechmann condensation reaction. This reaction is carried out by condensing phenol derivatives with β-keto esters in the presence of acid catalysts. For instance, the reaction between 7-hydroxy-4-methylcoumarin and acetyl chloride in the presence of anhydrous aluminum chloride can yield the desired compound .
Industrial Production Methods: Industrial production methods often employ green chemistry principles to enhance yield and reduce environmental impact. The use of ionic liquids as solvents and biocatalysts like lipase from Mucor miehei has been reported to improve the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Acetyl-7-hydroxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the 6-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products:
Oxidation: Formation of 5-acetyl-7-hydroxy-2-methylquinone.
Reduction: Formation of 5-(1-hydroxyethyl)-7-hydroxy-2-methyl-4H-chromen-4-one.
Substitution: Formation of halogenated derivatives at the 6-position.
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of more complex coumarin derivatives.
Biology: Investigated for its antioxidant and antimicrobial properties.
Medicine: Potential therapeutic agent for treating diseases like cancer, Alzheimer’s, and microbial infections
Industry: Utilized in the production of dyes and optical brighteners due to its fluorescent properties.
Mécanisme D'action
The mechanism of action of 5-Acetyl-7-hydroxy-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets:
Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits enzyme activity essential for microbial survival.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparaison Avec Des Composés Similaires
7-Hydroxy-4-methylcoumarin: Known for its choleretic and antimicrobial properties.
6-Acetyl-7-hydroxy-4-methylcoumarin: Exhibits strong activity for serotonin receptors and potential antidepressant effects.
5,7-Dihydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one: Known for its antioxidant and anticancer activities.
Uniqueness: 5-Acetyl-7-hydroxy-2-methyl-4H-chromen-4-one stands out due to its unique combination of acetyl and hydroxy groups, which enhance its biological activity and make it a versatile compound for various applications.
Propriétés
Numéro CAS |
94356-33-9 |
|---|---|
Formule moléculaire |
C12H10O4 |
Poids moléculaire |
218.20 g/mol |
Nom IUPAC |
5-acetyl-7-hydroxy-2-methylchromen-4-one |
InChI |
InChI=1S/C12H10O4/c1-6-3-10(15)12-9(7(2)13)4-8(14)5-11(12)16-6/h3-5,14H,1-2H3 |
Clé InChI |
WFHGECVQFSCFBB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C2=C(C=C(C=C2O1)O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


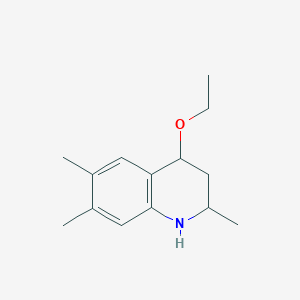

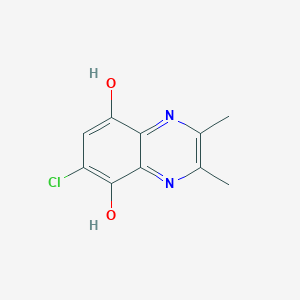

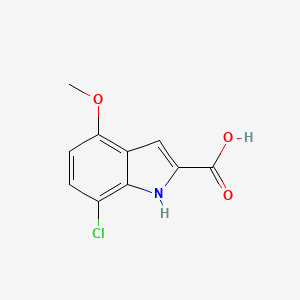

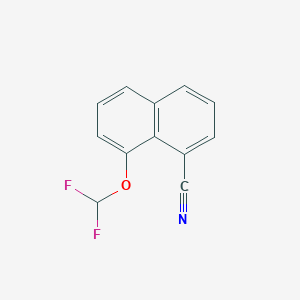
![2-(7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-ylidene)acetonitrile](/img/structure/B11884466.png)
![Methyl 5H-indeno[1,2-B]pyridine-5-carboxylate](/img/structure/B11884473.png)

![2-amino-3-methyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11884479.png)
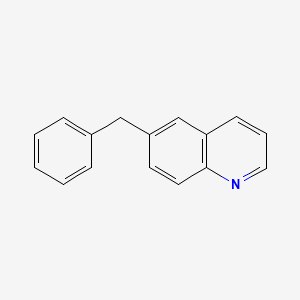

![N-(6-Azaspiro[2.5]octan-1-ylmethyl)cyclobutanecarboxamide](/img/structure/B11884500.png)
